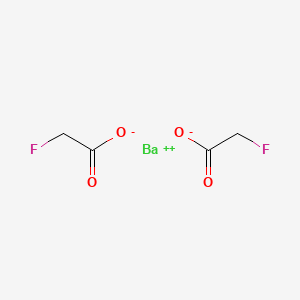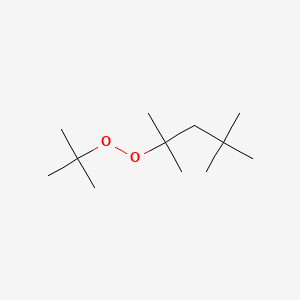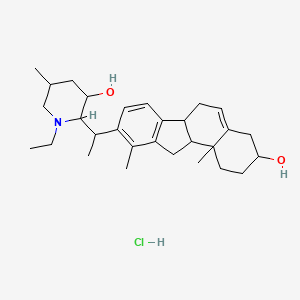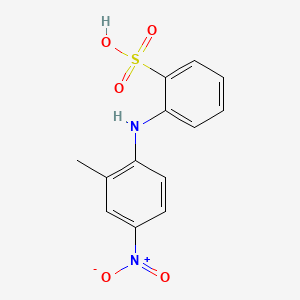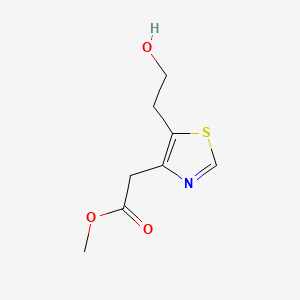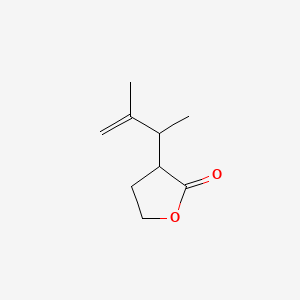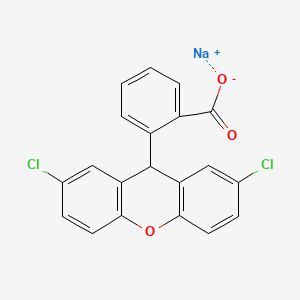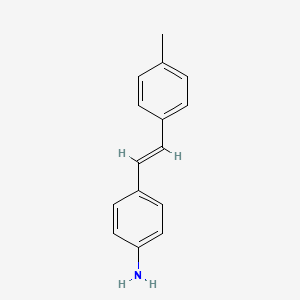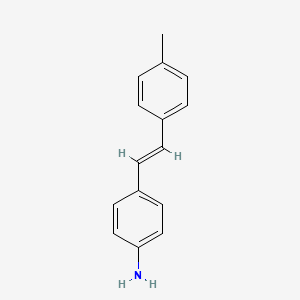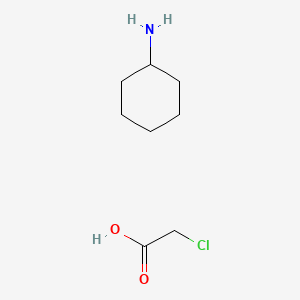
N,N'-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate is a complex organic compound with the molecular formula C₃₀H₆₂N₄O₂·C₂H₄O₂. This compound is known for its unique structure, which includes two dodecanamide groups linked by an ethylenebis(iminoethylene) bridge, and an acetate group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate typically involves the reaction of ethylenediamine with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic acid to yield the final product. The reaction conditions often include:
- Temperature: 0-5°C for the initial reaction
- Solvent: Dichloromethane or chloroform
- Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 25-30°C.
Reduction: Lithium aluminum hydride in dry ether, temperature around 0-5°C.
Substitution: Nucleophiles like sodium methoxide in methanol, temperature around 25-30°C.
Major Products Formed
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted amides and esters.
Wissenschaftliche Forschungsanwendungen
N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The ethylenebis(iminoethylene) bridge plays a crucial role in stabilizing the compound’s conformation, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(Ethylenebis(iminoethylene))bismyristamide monoacetate
- N,N’-(Ethylenebis(iminoethylene))bispalmitamide monoacetate
- N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate
Uniqueness
N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate is unique due to its specific chain length and the presence of an acetate group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain applications in chemistry and biology.
Eigenschaften
CAS-Nummer |
93918-64-0 |
|---|---|
Molekularformel |
C30H62N4O2.C2H4O2 C32H66N4O4 |
Molekulargewicht |
570.9 g/mol |
IUPAC-Name |
acetic acid;N-[2-[2-[2-(dodecanoylamino)ethylamino]ethylamino]ethyl]dodecanamide |
InChI |
InChI=1S/C30H62N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-29(35)33-27-25-31-23-24-32-26-28-34-30(36)22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h31-32H,3-28H2,1-2H3,(H,33,35)(H,34,36);1H3,(H,3,4) |
InChI-Schlüssel |
NGPFCMGUMPMAGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCC.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


